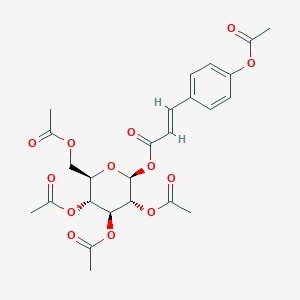
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of glucose and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the inhibition of glycosidase enzymes. This inhibition leads to a decrease in the breakdown of carbohydrates, which can have a range of effects on cellular metabolism.
Biochemische Und Physiologische Effekte
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and may also have anti-inflammatory properties. Additionally, this compound has been found to have a positive effect on insulin sensitivity, which could be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- in lab experiments is its ability to inhibit glycosidase enzymes. This inhibition can be used to study the effects of carbohydrate metabolism on cellular processes. However, one limitation of this compound is its potential toxicity at high concentrations, which could limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-. One area of interest is in the development of new cancer treatments based on the inhibition of glycosidase enzymes. Additionally, this compound could be used to study the effects of carbohydrate metabolism on other physiological processes, such as inflammation and immune function. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the reaction of glucose with acetic anhydride and hydroxycinnamic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting compound is then purified through a series of steps including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been used in a wide range of scientific research applications. One of the primary uses of this compound is in the study of carbohydrate metabolism. It has been found to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates.
Eigenschaften
CAS-Nummer |
18449-70-2 |
|---|---|
Produktname |
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- |
Molekularformel |
C25H28O13 |
Molekulargewicht |
536.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H28O13/c1-13(26)32-12-20-22(34-15(3)28)23(35-16(4)29)24(36-17(5)30)25(37-20)38-21(31)11-8-18-6-9-19(10-7-18)33-14(2)27/h6-11,20,22-25H,12H2,1-5H3/b11-8+/t20-,22-,23+,24-,25+/m1/s1 |
InChI-Schlüssel |
JUKTWOQYEMTQLH-KLKBDKEWSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



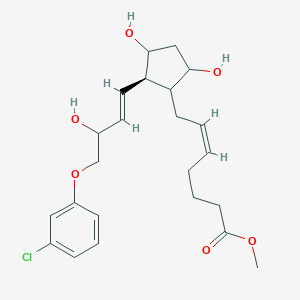
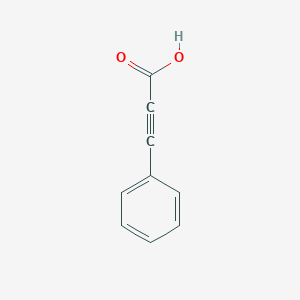
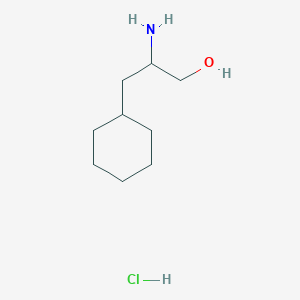
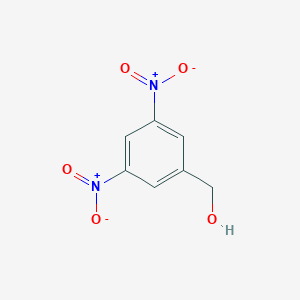
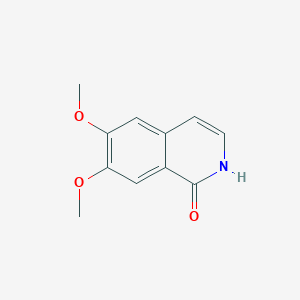
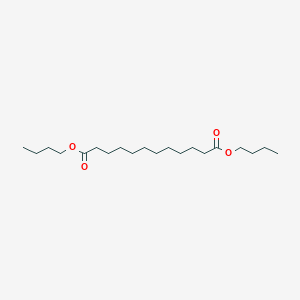
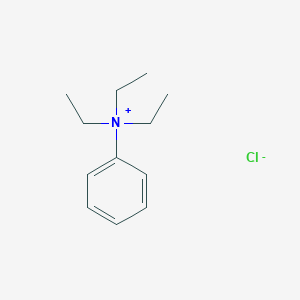
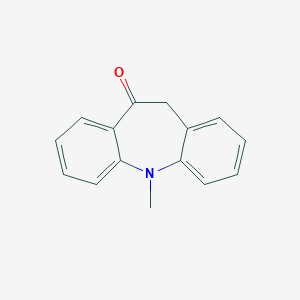
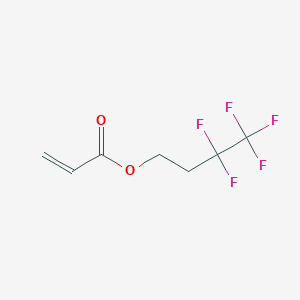
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
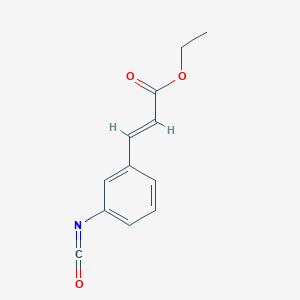
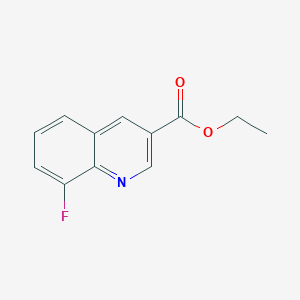
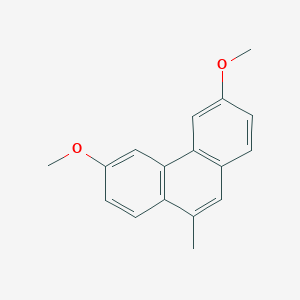
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)